1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one

Catalog No.
S12302109
CAS No.
M.F
C17H18N2O
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl...

Product Name

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one

IUPAC Name

1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]propan-1-one

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C17H18N2O/c1-2-16(20)14-7-8-17(18-11-14)19-10-9-13-5-3-4-6-15(13)12-19/h3-8,11H,2,9-10,12H2,1H3

InChI Key

HIIBCAURVVJWMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C3C2

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is a complex organic compound characterized by its unique structural features, which include a dihydroisoquinoline moiety linked to a pyridine ring through a propanone group. The compound has the molecular formula C18H19N5OC_{18}H_{19}N_5O and a molecular weight of approximately 337.4 g/mol. Its IUPAC name reflects its intricate structure, which consists of multiple heterocyclic rings that are significant in medicinal chemistry.

Typical of organic molecules containing heteroatoms and functional groups:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound's reactivity.
  • Reduction: Reduction reactions may alter the oxidation state, potentially modifying the compound's properties.
  • Substitution: Nucleophilic or electrophilic substitution can introduce new substituents, allowing for the derivatization of the compound for specific applications.

These reactions are crucial for synthesizing derivatives that may exhibit improved biological activity or altered physicochemical properties.

The biological activity of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is an area of active research. Compounds with similar structures have shown potential in various therapeutic areas:

  • Neuropharmacology: Isoquinoline derivatives are often studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
  • Anticancer Activity: Some isoquinoline-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Properties: There is evidence that similar compounds possess antimicrobial activity, making them candidates for further development as antibiotics.

The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions:

  • Formation of the Isoquinoline Moiety: This can be achieved through methods such as the Pictet-Spengler reaction or Bischler-Napieralski cyclization.
  • Construction of the Pyridine Ring: The pyridine component can be synthesized using cyclization reactions involving appropriate precursors.
  • Linking the Two Moieties: The final step involves coupling the isoquinoline and pyridine rings via a propanone linker, often using alkylation or acylation reactions under controlled conditions.

These multi-step processes require careful optimization to ensure high yields and purity of the final product.

The applications of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one span several fields:

  • Medicinal Chemistry: The compound serves as a lead structure for drug discovery, particularly in developing new pharmacological agents targeting neurological disorders.
  • Material Science: Its unique chemical properties may allow for applications in developing advanced materials with specific functionalities.
  • Biochemical Research: The compound can be used as a probe or inhibitor in biochemical studies to elucidate biological pathways and mechanisms.

Interaction studies are essential for understanding how 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Determining the effects of the compound on cellular processes, such as signal transduction pathways or metabolic activities.

Such studies help elucidate the mechanism of action and potential therapeutic benefits of the compound.

Several compounds share structural similarities with 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylisoquinolineIsoquinoline baseKnown for neuroactive properties
3-HydroxyisoquinolineHydroxy group at position 3Potential antioxidant activity
6-MethoxyisoquinolineMethoxy group at position 6Exhibits antimicrobial activity

Uniqueness

The uniqueness of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one lies in its dual heterocyclic structure that combines both isoquinoline and pyridine functionalities. This combination may enhance its biological activity compared to other similar compounds by providing multiple interaction sites for biological targets.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

266.141913202 g/mol

Monoisotopic Mass

266.141913202 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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